molecular formula C13H22BrNO3 B1652843 N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609407-24-0

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No. B1652843
CAS RN: 1609407-24-0
M. Wt: 320.22
InChI Key: MLEVPXMXYHBHFJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, in recent years, it has also gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .

Mode of Action

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2A receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that the activation of the 5-ht2a receptor can lead to the release of other neurotransmitters and neuromodulators in various parts of the brain .

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 (cyp) and udp-glucuronosyltransferase (ugt) enzymes . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of the 5-HT2A receptor by N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can lead to various molecular and cellular effects. These may include changes in cell morphology, altered gene expression, and modulation of inflammatory responses . .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide in lab experiments is its relatively low toxicity compared to other psychedelics. It also has a shorter duration of action, which can make it easier to study. However, its recreational use and legal status in many countries can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. It may also have applications in the treatment of cluster headaches, a severe type of headache that is often resistant to traditional treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide and its potential therapeutic applications.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in psychotherapy, as it can induce a state of heightened empathy and introspection.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEVPXMXYHBHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

CAS RN

1609407-24-0
Record name Benzenemethanamine, 2,5-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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